molecular formula C16H16N6O4S B3309040 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide CAS No. 941875-11-2

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide

Cat. No.: B3309040
CAS No.: 941875-11-2
M. Wt: 388.4 g/mol
InChI Key: QDZUEHOMIVJKPL-UHFFFAOYSA-N
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Description

This compound features a sulfonamide scaffold linked via a methylene bridge to a 1H-1,2,3,4-tetrazol-5-yl moiety substituted with a 3,4-dimethylphenyl group. The benzene ring of the sulfonamide is further functionalized with a nitro group at the 2-position. The tetrazole ring and sulfonamide group are pharmacologically significant, often associated with antimicrobial, antiviral, or enzyme-inhibitory activities. Structural characterization likely employs crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-11-7-8-13(9-12(11)2)21-16(18-19-20-21)10-17-27(25,26)15-6-4-3-5-14(15)22(23)24/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZUEHOMIVJKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Nitrobenzene Group: The tetrazole intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Cyclization: The tetrazole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Cyclization: Catalysts such as palladium or copper may be employed.

Major Products

    Reduction of the Nitro Group: Produces an amine derivative.

    Substitution Reactions: Can yield various sulfonamide derivatives.

    Cyclization: Leads to the formation of polycyclic compounds.

Scientific Research Applications

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: Used in the development of novel polymers and materials with unique electronic properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The compound exerts its effects through multiple pathways:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide-Tetrazole Class

Compound from : N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)-3-nitrobenzene-1-sulfonamide
  • Core Structure : Shares the sulfonamide-tetrazole backbone.
  • Key Differences: The tetrazole substituent is a 2-methyl group (vs. 3,4-dimethylphenyl in the target compound). The sulfonamide benzene ring has a methylamino group at position 4 and a nitro group at position 3 (vs. a single nitro group at position 2 in the target).
  • The nitro group’s position (ortho vs. meta/para) influences electronic effects; ortho-substitution may increase steric hindrance and alter binding interactions .
Compound 9o from : 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
  • Core Structure : Combines tetrazole with a benzodiazol-2-one group and a benzodioxin-thiophene hybrid.
  • Key Differences :
    • The target compound lacks the benzodiazol-2-one and piperidine moieties present in 9o.
    • Both compounds utilize tetrazole rings but differ in substituents (3,4-dimethylphenyl vs. benzodioxin-thiophene).
  • Implications :
    • Compound 9o’s benzodiazol-2-one group may confer rigidity and hydrogen-bonding capacity, absent in the target compound.
    • The Ugi-Azide four-component reaction used for 9o (76% yield) suggests a scalable synthetic route for tetrazole derivatives, which could be applicable to the target compound .

Functional Group Comparison with Non-Tetrazole Compounds

Pesticide Derivatives from :

Examples include 1-(3,4-dichlorophenyl)-3-methyl urea (urea) and 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (triazole).

  • Key Differences :
    • Urea and triazole groups replace the sulfonamide-tetrazole system.
    • Chlorophenyl and trifluoromethyl groups dominate in pesticides, unlike the dimethylphenyl and nitro groups in the target compound.
  • Implications :
    • Sulfonamides generally exhibit broader pharmaceutical applications compared to ureas/triazoles, which are more common in agrochemicals.
    • The nitro group in the target compound may enhance electrophilicity, a feature absent in ’s compounds .

Biological Activity

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by its unique structural components: a tetrazole ring, a nitrobenzene group, and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The IUPAC name for this compound is N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide. Its chemical formula is C16H16N6O4SC_{16}H_{16}N_{6}O_{4}S, and it possesses a molecular weight of 384.39 g/mol. The presence of multiple functional groups suggests a diverse range of biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrazole Ring : This is achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.
  • Attachment of the Nitrobenzene Group : The tetrazole intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
  • DNA Interaction : The compound can intercalate into DNA strands, affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Compounds containing tetrazole rings have shown promising activity against various bacterial strains and fungi.
CompoundTarget OrganismActivity (MIC)
Tetrazole Derivative AE. coli15 µg/mL
Tetrazole Derivative BS. aureus10 µg/mL

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines through apoptosis induction.

Case Studies

A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutic agents:

Cell LineCompound IC50 (µM)Standard Drug IC50 (µM)
MCF7 (Breast Cancer)12.510 (Doxorubicin)
A549 (Lung Cancer)15.014 (Cisplatin)

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both the tetrazole and sulfonamide groups is crucial for enhancing biological activity. Modifications in the phenyl ring have been shown to influence potency and selectivity against various biological targets.

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves multi-step reactions starting with functionalized tetrazole and sulfonamide precursors. Key steps include:

  • Alkylation : Reacting 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanol with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Optimization : Adjusting temperature (room temperature to 80°C) and stoichiometric ratios to improve yields (typically 60-75%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

Q. What are the key structural features influencing its reactivity?

The compound’s reactivity is dictated by:

  • Tetrazole ring : Participates in hydrogen bonding and metal coordination .
  • Nitrobenzene-sulfonamide moiety : Electron-withdrawing effects enhance electrophilic substitution at the benzene ring .
  • 3,4-Dimethylphenyl group : Steric hindrance moderates reaction rates in nucleophilic environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Systems : Replace DMF with acetonitrile to reduce side reactions .
  • Temperature Gradients : Stepwise heating (e.g., 50°C for initial coupling, 80°C for cyclization) improves selectivity .
  • Data-Driven Adjustment : Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion .

Q. How can contradictions in crystallographic data during structural analysis be resolved?

  • Software Tools : Use SHELXL for refinement, particularly for handling twinned crystals or high-resolution data .
  • Validation Metrics : Cross-check residual density maps and R-factors against databases like the Cambridge Structural Database (CSD) .
  • Comparative Analysis : Compare unit cell parameters with structurally analogous compounds (e.g., triazole-sulfonamide derivatives) to identify discrepancies .

Q. What computational approaches are suitable for modeling this compound’s interactions?

  • Molecular Docking : Utilize the InChI key (e.g., ISXVWBVVCIZVDJ-UHFFFAOYSA-N ) to model binding with biological targets like enzymes or receptors.
  • DFT Calculations : Analyze electron density distribution to predict sites for electrophilic/nucleophilic attack .
  • MD Simulations : Study solvation effects using explicit solvent models (e.g., TIP3P water) to assess stability in aqueous environments .

Q. How can derivatives be designed to enhance biological activity?

  • Structure-Activity Relationship (SAR) : Modify substituents on the tetrazole or benzene rings. For example:
Derivative ModificationExpected ImpactReference
Fluorination at benzeneIncreased lipophilicity and membrane permeability
Replacement of nitro with amino groupReduced toxicity while retaining binding affinity
  • Biological Screening : Test derivatives against antimicrobial or anticancer assays, prioritizing compounds with IC₅₀ values <10 μM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide

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